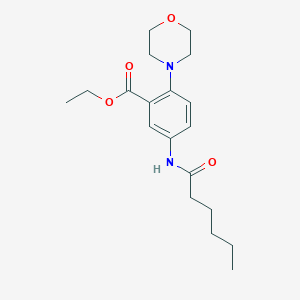
Ethyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a hexanoylamino group, and a morpholinyl group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the hexanoylamino group and the morpholinyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. This may include binding to enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 5-(butanoylamino)-2-(morpholin-4-yl)benzoate: This compound has a shorter alkyl chain, which may affect its reactivity and biological activity.
Ethyl 5-(hexanoylamino)-2-(piperidin-4-yl)benzoate: This compound has a different nitrogen-containing ring, which may influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H28N2O4 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
ethyl 5-(hexanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C19H28N2O4/c1-3-5-6-7-18(22)20-15-8-9-17(21-10-12-24-13-11-21)16(14-15)19(23)25-4-2/h8-9,14H,3-7,10-13H2,1-2H3,(H,20,22) |
Clé InChI |
INAUOZLFWCPMBO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-phenylbenzo[b]thiophene](/img/structure/B12502570.png)
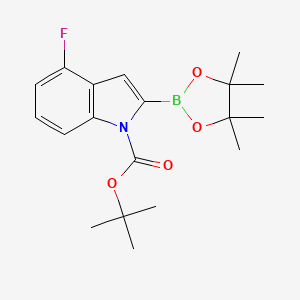
![N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine](/img/structure/B12502582.png)
![1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B12502587.png)
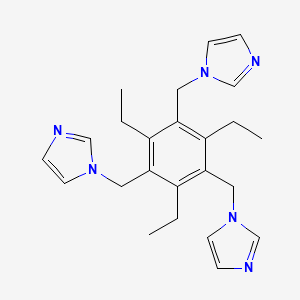
![Ethyl 4-[[3-(2-chlorophenyl)-1-oxo-2-phenyl-2-propen-1-yl]amino]benzoate](/img/structure/B12502599.png)
![3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12502601.png)
![2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B12502605.png)
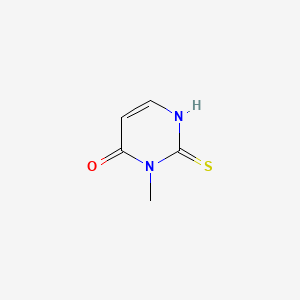
![2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile](/img/structure/B12502616.png)
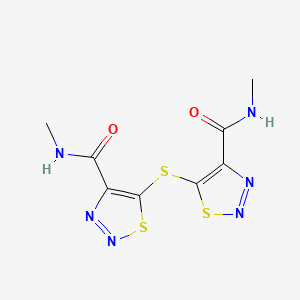
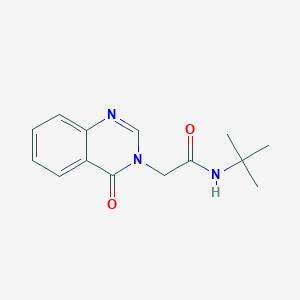
![Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502634.png)

